molecular formula C15H16O2 B13805084 5-Methoxy-2-(1-phenylethyl)phenol CAS No. 67223-12-5

5-Methoxy-2-(1-phenylethyl)phenol

Cat. No.: B13805084
CAS No.: 67223-12-5
M. Wt: 228.29 g/mol
InChI Key: VQZSDFNNSCIFMR-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1-phenylethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by a methoxy group (-OCH3) and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a methoxy group onto a phenolic compound. This reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with dilute acid to yield the desired phenolic compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-Methoxy-2-(1-phenylethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methoxy and phenylethyl groups may enhance its ability to interact with specific enzymes and receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.

    4-Methoxyphenol: A phenolic compound with a methoxy group at the para position.

    8-Methoxy-2-(2-phenylethyl)chromen-4-one: A chromone derivative with similar structural features.

Uniqueness

5-Methoxy-2-(1-phenylethyl)phenol is unique due to the specific positioning of its methoxy and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

67223-12-5

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

5-methoxy-2-(1-phenylethyl)phenol

InChI

InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-11,16H,1-2H3

InChI Key

VQZSDFNNSCIFMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)O

Origin of Product

United States

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